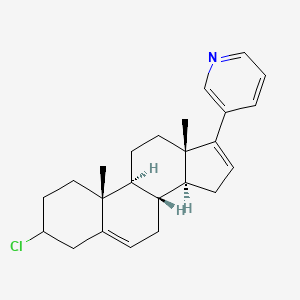
3-Deoxy-3-chloroabiraterone (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-3-chloroabiraterone (Mixture of Diastereomers) is a synthetic compound with the molecular formula C24H30ClN and a molecular weight of 367.955 . It is a derivative of abiraterone, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor (CYP17), which is used in the treatment of androgen-dependent prostate cancer .
Preparation Methods
The synthesis of 3-Deoxy-3-chloroabiraterone involves several steps, starting from abiraterone acetate. The key step in the synthesis is the chlorination of the 3-deoxy position of abiraterone. This reaction is typically carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under anhydrous conditions . The reaction is followed by purification steps to isolate the desired product as a mixture of diastereomers.
Chemical Reactions Analysis
3-Deoxy-3-chloroabiraterone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-deoxy position can be substituted with other nucleophiles, such as hydroxyl groups or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Deoxy-3-chloroabiraterone has several scientific research applications:
Chemistry: It is used as a reference material and intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Deoxy-3-chloroabiraterone involves the inhibition of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme involved in the biosynthesis of androgens. By inhibiting this enzyme, the compound reduces the production of androgens, which are hormones that promote the growth of prostate cancer cells . The molecular targets and pathways involved include the androgen receptor signaling pathway and the steroidogenesis pathway.
Comparison with Similar Compounds
3-Deoxy-3-chloroabiraterone is similar to other steroidal CYP17 inhibitors, such as abiraterone and its derivatives. it is unique in its specific substitution at the 3-deoxy position with a chlorine atom, which may confer different biological and chemical properties . Other similar compounds include:
Abiraterone: A steroidal CYP17 inhibitor used in the treatment of prostate cancer.
3-Deoxyabiraterone: A derivative of abiraterone without the chlorine substitution.
3-Chloroabiraterone: Another derivative with a chlorine substitution at a different position.
Properties
Molecular Formula |
C24H30ClN |
|---|---|
Molecular Weight |
368.0 g/mol |
IUPAC Name |
3-[(8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
InChI |
InChI=1S/C24H30ClN/c1-23-11-9-18(25)14-17(23)5-6-19-21-8-7-20(16-4-3-13-26-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3/t18?,19-,21-,22-,23-,24+/m0/s1 |
InChI Key |
AABSRCWNTZDUBK-ZHVNYGEGSA-N |
Isomeric SMILES |
C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)Cl |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
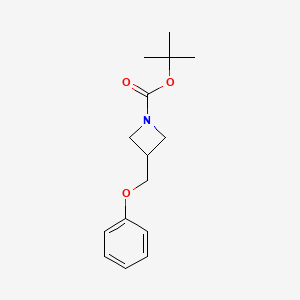
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
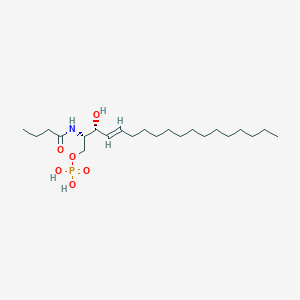

![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
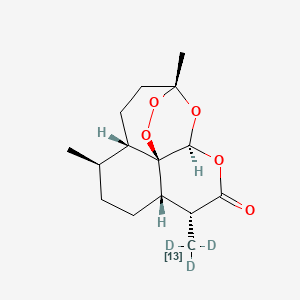
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
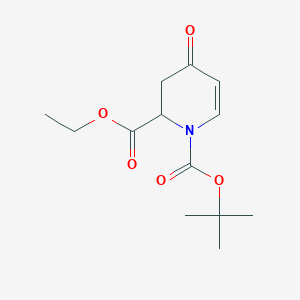
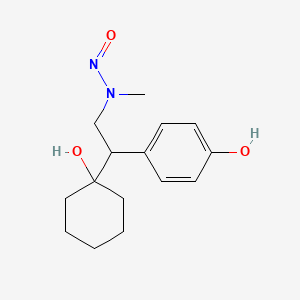

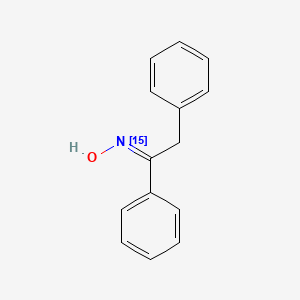
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
